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Compound of Interest

Compound Name: 4-Chloro-3-fluoropyridine

Cat. No.: B1587321 Get Quote

In the landscape of modern medicinal and agrochemical synthesis, fluorinated heterocyclic

compounds are of paramount importance. The strategic incorporation of fluorine atoms into

organic molecules can profoundly influence their physicochemical and biological properties,

including metabolic stability, binding affinity, and lipophilicity. 4-Chloro-3-fluoropyridine (CAS

No. 2546-56-7) has emerged as a particularly valuable intermediate.[1][2] Its structure,

featuring a pyridine core functionalized with two different halogens at adjacent positions, offers

a versatile platform for constructing complex molecular architectures. The electron-withdrawing

nature of both the fluorine atom and the pyridine nitrogen activates the ring system for specific

chemical transformations, making it a sought-after precursor in the synthesis of novel

therapeutic agents and crop protection chemicals.[1][3]

Molecular Structure and Physicochemical
Properties
4-Chloro-3-fluoropyridine is a substituted pyridine derivative existing as a colorless to pale

yellow liquid with a characteristically pungent odor.[1] The presence of both chlorine and

fluorine substituents imparts distinct electronic properties and chemical stability to the

molecule.[1]

Molecular Structure
The IUPAC name for this compound is 4-chloro-3-fluoropyridine.[4] Its fundamental structure

consists of a six-membered pyridine ring substituted with a fluorine atom at position 3 and a
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chlorine atom at position 4.

Caption: Molecular Structure of 4-Chloro-3-fluoropyridine.

Physicochemical Data
The key quantitative properties of 4-Chloro-3-fluoropyridine are summarized below for quick

reference.

Property Value Reference(s)

CAS Number 2546-56-7 [4][5]

Molecular Formula C₅H₃ClFN [4][5]

Molecular Weight 131.53 g/mol [4]

Appearance Colorless to light yellow liquid [1][6][7]

Density 1.333 g/mL at 25 °C [5][8]

Boiling Point 139 °C [6][7]

Melting Point -24 °C [6][7]

Flash Point 28 °C (82.4 °F) [6][9]

pKa 1.93 ± 0.10 (Predicted) [6][7]

SMILES C1=CN=CC(=C1Cl)F [4]

InChIKey
BEQUUSCRAKEKQM-

UHFFFAOYSA-N
[4]

Synthesis Methodology: The Balz-Schiemann
Approach
While multiple pathways to fluorinated pyridines exist, a common and robust strategy for

introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. Although a

specific, published protocol for 4-Chloro-3-fluoropyridine is not readily available, a

scientifically sound synthesis can be proposed starting from 3-amino-4-chloropyridine. This
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process involves two key stages: diazotization of the amine to form a diazonium salt, followed

by thermal decomposition to yield the final fluorinated product.

Start: 3-Amino-4-chloropyridine

Diazotization:
Add HBF₄, then NaNO₂ at 0-5 °C

Intermediate:
4-Chloro-3-pyridyldiazonium
tetrafluoroborate (precipitate)

Isolation:
Filter and wash the salt

(diethyl ether, cold)

Thermolysis:
Gently heat the dry salt

under vacuum

Product:
4-Chloro-3-fluoropyridine (distilled)

End

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-Chloro-3-fluoropyridine.
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Representative Experimental Protocol
This protocol is adapted from established procedures for similar fluoropyridine syntheses.[10]

Causality: The use of tetrafluoroboric acid (HBF₄) is critical as it serves as both the acid for

diazotization and the source of the fluoride nucleophile via the [BF₄]⁻ counter-ion. The low

temperature for diazotization is essential to prevent premature decomposition of the unstable

diazonium salt.

Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a

thermometer, suspend 3-amino-4-chloropyridine (1.0 eq) in a 48% aqueous solution of

tetrafluoroboric acid (HBF₄) (2.5 eq). Cool the mixture to 0-5 °C using an ice-salt bath.

Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite

(NaNO₂) (1.1 eq) in a minimal amount of water dropwise. Expertise: Vigorous stirring is

crucial to ensure efficient reaction as the diazonium salt intermediate will precipitate from the

solution.

Isolation of Intermediate: After the addition is complete, stir the resulting thick slurry for an

additional 30 minutes at 0-5 °C. Isolate the precipitated 4-chloro-3-pyridyldiazonium

tetrafluoroborate salt by vacuum filtration.

Washing and Drying: Wash the filter cake sequentially with cold water, cold methanol, and

finally diethyl ether to remove residual acid and water. Dry the salt thoroughly under vacuum.

Trustworthiness: The salt must be completely dry before proceeding; residual water can lead

to side reactions (e.g., formation of 4-chloro-3-hydroxypyridine) during thermolysis.

Thermolysis (Schiemann Reaction): Place the dry diazonium salt in a distillation apparatus.

Heat the solid gently under vacuum. The salt will decompose, evolving nitrogen (N₂) and

boron trifluoride (BF₃) gas, while the liquid 4-chloro-3-fluoropyridine product distills over.

Purification: Collect the distilled product. Further purification can be achieved by redistillation

if necessary.

Chemical Reactivity and Synthetic Utility
The primary utility of 4-chloro-3-fluoropyridine in synthesis stems from its susceptibility to

nucleophilic aromatic substitution (SNAc). The electron-deficient nature of the pyridine ring
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allows nucleophiles to attack, and the chlorine atom at the C-4 position serves as an effective

leaving group. While fluorine can also be a leaving group in SNAc reactions (and is often more

rapidly displaced than chlorine on activated rings), the C-Cl bond is weaker, making

substitution at C-4 generally favorable under many conditions.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAc).

Representative Experimental Protocol: Amination
This protocol describes a typical amination reaction, a common transformation in drug

development.

Setup: To a solution of 4-chloro-3-fluoropyridine (1.0 eq) in a polar aprotic solvent such as

dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or

secondary amine (1.2 eq).

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or

diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during

the reaction.

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). Expertise: The choice of solvent and temperature is critical; higher temperatures

are often required to drive the substitution, and polar aprotic solvents are ideal for stabilizing

the charged Meisenheimer complex intermediate.

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the

product with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by

flash column chromatography on silica gel.

Predicted Spectroscopic Profile
While experimental spectra for 4-chloro-3-fluoropyridine are not available in common public

databases, its spectroscopic characteristics can be reliably predicted based on its structure and
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established principles.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three

aromatic protons.

H-2: This proton, adjacent to the nitrogen, will be the most deshielded, appearing furthest

downfield (δ ≈ 8.3-8.5 ppm). It will be split by H-6 (a small, 4-bond coupling, J ≈ 0.5-1 Hz)

and by the fluorine at C-3 (a 4-bond coupling, ⁴JHF ≈ 2-4 Hz), likely resulting in a narrow

doublet of doublets.

H-6: This proton is adjacent to the nitrogen and will appear downfield (δ ≈ 8.2-8.4 ppm). It will

be split by H-5 into a doublet (³JHH ≈ 5-6 Hz) and may show further small coupling to H-2.

H-5: This proton is adjacent to the chlorinated carbon and will be the most upfield of the

three (δ ≈ 7.3-7.5 ppm). It will be split by H-6 into a doublet (³JHH ≈ 5-6 Hz) and by the

fluorine at C-3 (a 3-bond coupling, ³JHF ≈ 3-5 Hz), resulting in a doublet of doublets.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five signals, with characteristic splitting

patterns due to C-F coupling.

C-3 (bearing F): Expected to be significantly downfield and show a very large one-bond

coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.

C-4 (bearing Cl): This carbon's chemical shift will be influenced by both halogens. It will

exhibit a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz), appearing as a doublet.

C-2: Adjacent to nitrogen, this carbon will be downfield and show a two-bond coupling to

fluorine (²JCF ≈ 10-20 Hz), appearing as a doublet.

C-5: This carbon will show a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz), appearing as a

narrow doublet.

C-6: This carbon is furthest from the fluorine and may show a very small four-bond coupling

(⁴JCF ≈ 0-2 Hz) or appear as a singlet.
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Mass Spectrometry (Electron Impact)
The mass spectrum provides crucial information about the molecular weight and elemental

composition.

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z = 131.

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (≈24.2%), a

characteristic M+2 peak will appear at m/z = 133 with an intensity approximately one-third

that of the M⁺ peak. This 3:1 ratio is a definitive signature for a molecule containing one

chlorine atom.

Fragmentation: Key fragmentation pathways would likely include the loss of a chlorine

radical (M-35, resulting in an ion at m/z = 96) and the characteristic loss of HCN from the

pyridine ring (e.g., from the m/z 96 fragment, leading to an ion at m/z = 69).

Safety and Handling
4-Chloro-3-fluoropyridine is a flammable and hazardous chemical that requires careful

handling in a controlled laboratory environment.

Hazard Class GHS Statement Precaution

Flammable Liquid
H226: Flammable liquid and

vapor

Keep away from heat, sparks,

and open flames.[4]

Skin Irritation H315: Causes skin irritation
Wear protective gloves and

clothing.[4]

Eye Irritation
H319: Causes serious eye

irritation

Wear eye and face protection.

[4]

Respiratory Irritation
H335: May cause respiratory

irritation

Use only in a well-ventilated

area or chemical fume hood.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents and strong bases.[1] Personal
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Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side

shields, a face shield, chemical-resistant gloves, and a lab coat.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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